

N3-Methyl-5-methyluridine solubility and stability.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N3-Methyl-5-methyluridine	
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An In-depth Technical Guide on the Solubility and Stability of N3-Methyl-5-methyluridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-Methyl-5-methyluridine is a modified pyrimidine nucleoside of significant interest in biomedical research, particularly in the development of antiviral therapeutics due to its role in inhibiting viral RNA synthesis.[1] A thorough understanding of its physicochemical properties, namely solubility and stability, is paramount for its effective application in drug discovery and development. This technical guide provides a comprehensive overview of the available data on the solubility and stability of N3-Methyl-5-methyluridine and its closely related analogs. It also outlines detailed experimental protocols for determining these critical parameters and presents logical workflows for these processes.

Chemical Properties of N3-Methyl-5-methyluridine

N3-Methyl-5-methyluridine is characterized by methylation at both the N3 and C5 positions of the uracil base. These modifications influence its chemical properties, including its solubility and stability, compared to unmodified uridine.



Property	Value	Reference
IUPAC Name	1-[3,4-dihydroxy-5- (hydroxymethyl)oxolan-2- yl]-3,5-dimethylpyrimidine-2,4- dione	[1]
Molecular Formula	C11H16N2O6	[1]
Molecular Weight	272.25 g/mol	[1]
Boiling Point	499.3±55.0°C at 760 mmHg	[1]
Density	1.5±0.1 g/cm3	[1]

Solubility Profile

Quantitative solubility data for **N3-Methyl-5-methyluridine** is not extensively documented in publicly available literature. However, data from structurally similar compounds, such as 5-methyluridine and N3-methyluridine, can provide valuable insights into its expected solubility characteristics.

Table 1: Solubility Data of N3-Methyl-5-methyluridine and Related Analogs

Compound	Solvent	Solubility	Reference
5-Methyluridine	DMSO	~10 mg/mL	[2]
Dimethylformamide	~16 mg/mL	[2]	
PBS (pH 7.2)	~5 mg/mL	[2]	
Methanol	Slightly Soluble (with heating/sonication)	[3]	
Water	Sparingly Soluble (with sonication)	[3]	
N3-Methyluridine	DMSO	Soluble (commercially available as 10 mM solution)	[4]



Based on this data, **N3-Methyl-5-methyluridine** is expected to exhibit moderate to good solubility in polar aprotic organic solvents like DMSO and DMF, and limited solubility in aqueous solutions. The presence of two methyl groups may slightly decrease its aqueous solubility compared to uridine.

Stability Profile

The stability of **N3-Methyl-5-methyluridine** is a critical factor for its storage, formulation, and therapeutic efficacy. While specific kinetic stability data for this compound is limited, studies on related modified nucleosides and general chemical principles can predict its stability profile. The N3-methylation can affect the stability of the glycosidic bond and the overall molecule.

Potential Degradation Pathways:

- Hydrolysis: The glycosidic bond can be susceptible to cleavage under acidic conditions, separating the nucleobase from the ribose sugar.
- Oxidation: The molecule may be susceptible to oxidation, particularly under conditions of oxidative stress.
- Photodegradation: Exposure to light, especially UV radiation, can induce degradation.

A study on the stability of 44 modified nucleosides found that while canonical nucleosides were stable, several modified versions, including 5-methyluridine (m5U), showed some level of degradation over a six-month period even at low temperatures.[5] Specifically, m5U abundance decreased to approximately 92% when stored in aqueous solution at temperatures between -80°C and 20°C, indicating a potential for slow degradation.[5]

Furthermore, the incorporation of 2'-O-alkyl/2'-F-N3-methyluridine into oligonucleotides has been shown to significantly decrease their thermal stability, suggesting that the N3-methyluridine moiety can influence the stability of larger molecules.[6]

Experimental Protocols Protocol for Solubility Determination

This protocol outlines a tiered approach to determine the solubility of **N3-Methyl-5-methyluridine** in various solvents.



Materials:

- N3-Methyl-5-methyluridine (crystalline solid)
- Solvents of interest (e.g., Water, PBS pH 7.2, DMSO, Ethanol)
- Glass vials
- Vortex mixer
- Sonicator (water bath)
- Incubator or water bath at 37°C
- Analytical balance
- HPLC-UV or UV-Vis spectrophotometer

Procedure:

- Tier 1: High Concentration Screening:
 - Weigh approximately 10 mg of N3-Methyl-5-methyluridine into a glass vial.
 - Add 0.5 mL of the test solvent to achieve a concentration of 20 mg/mL.
 - Vortex the vial for 1-2 minutes at room temperature.
 - Visually inspect for complete dissolution. If not dissolved, proceed to the next step.
 - Sonicate in a water bath for up to 5 minutes.
 - Visually inspect. If still not dissolved, warm the solution to 37°C for up to 60 minutes.
- Tier 2: Lower Concentration Screening:
 - If the compound did not dissolve at 20 mg/mL, add an additional 4.5 mL of the solvent to achieve a concentration of 2 mg/mL (a 10-fold dilution).



- Repeat the mixing, sonication, and warming steps from Tier 1.
- Quantitative Analysis (for saturated solutions):
 - Prepare a saturated solution by adding an excess of N3-Methyl-5-methyluridine to a known volume of solvent and performing the mixing/sonication/warming steps.
 - Equilibrate the solution for a defined period (e.g., 24 hours).
 - Centrifuge or filter the solution to remove undissolved solid.
 - Prepare a series of dilutions of the supernatant.
 - Quantify the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometric method against a standard curve.

Protocol for Forced Degradation Study

This protocol is designed to identify potential degradation products and pathways for **N3-Methyl-5-methyluridine**, in line with ICH Q1A(R2) guidelines.[7] The goal is to achieve 5-20% degradation.[8]

Materials:

- N3-Methyl-5-methyluridine
- 1 M HCl, 1 M NaOH
- 3% Hydrogen Peroxide (H₂O₂)
- Water bath/oven
- Photostability chamber
- pH meter
- HPLC-UV/MS system

Procedure:



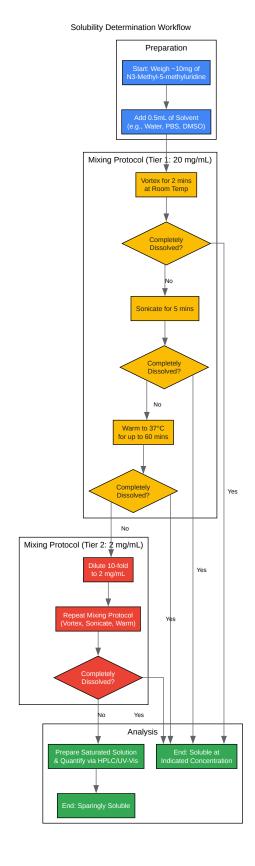
- Preparation of Stock Solution: Prepare a stock solution of N3-Methyl-5-methyluridine at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
- Acid Hydrolysis:
 - Mix equal volumes of the stock solution and 1 M HCl.
 - Incubate at room temperature or an elevated temperature (e.g., 60°C).
 - Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).
 - Neutralize the samples with 1 M NaOH before analysis.
- Base Hydrolysis:
 - Mix equal volumes of the stock solution and 1 M NaOH.
 - Incubate at room temperature.
 - Withdraw and neutralize samples with 1 M HCl at various time points.
- Oxidative Degradation:
 - Mix equal volumes of the stock solution and 3% H₂O₂.
 - Store in the dark at room temperature.
 - Withdraw samples at various time points.
- Thermal Degradation:
 - Store the solid compound and the stock solution at an elevated temperature (e.g., 70°C).
 - Sample the solid at different time points and prepare solutions for analysis.
 - Sample the solution at different time points.
- Photostability:



- Expose the solid compound and the stock solution to a light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/m²).
- Keep control samples in the dark.
- Analyze the exposed samples.
- Analysis:
 - Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to identify and characterize degradation products.
 - Calculate the percentage of degradation and assess the mass balance.

Visualizations

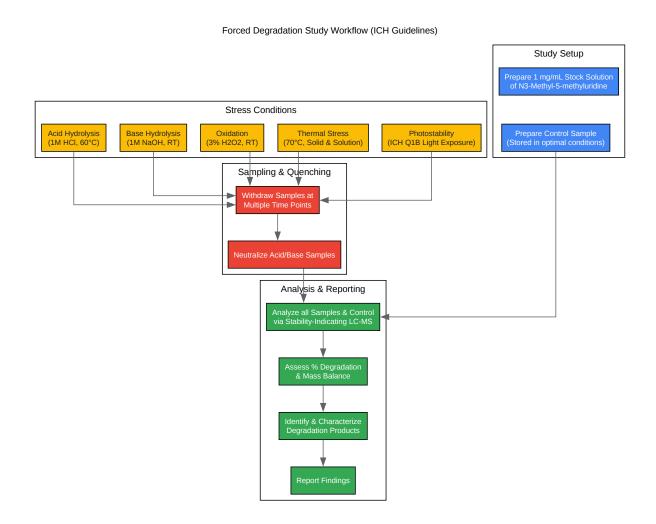




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Caption: Workflow for determining the solubility of N3-Methyl-5-methyluridine.

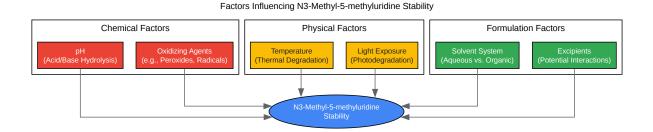




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Caption: Workflow for a forced degradation study of N3-Methyl-5-methyluridine.





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Caption: Key factors that can influence the stability of N3-Methyl-5-methyluridine.

Conclusion

While specific quantitative data on the solubility and stability of **N3-Methyl-5-methyluridine** remains to be fully elucidated in scientific literature, analysis of its structural analogs provides a strong predictive foundation for its behavior. It is expected to be more soluble in organic solvents like DMSO than in water and may undergo degradation through hydrolysis, oxidation, and photolysis. The provided experimental protocols offer a robust framework for researchers and drug development professionals to systematically characterize these critical parameters, ensuring the development of stable and effective formulations for therapeutic applications. Further studies are warranted to establish a definitive solubility and stability profile for this promising nucleoside analog.

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